1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid)
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Overview
Description
1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C8H11N3.2C2HF3O2 and a molecular weight of 377.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an azetidine ring, making it a subject of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.
Formation of the Bis(trifluoroacetic acid) Salt: The final step involves the formation of the bis(trifluoroacetic acid) salt by reacting the amine with trifluoroacetic acid under controlled conditions.
Chemical Reactions Analysis
1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) can be compared with similar compounds such as:
1-(Azetidin-3-yl)-1H-pyrazol-3-amine; trifluoroacetic acid: This compound also contains an azetidine ring and is used in similar research applications.
Other Azetidine Derivatives:
The uniqueness of 1-(Pyridin-3-yl)azetidin-3-amine; bis(trifluoroacetic acid) lies in its specific combination of the pyridine and azetidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyridin-3-ylazetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2C2HF3O2/c9-7-5-11(6-7)8-2-1-3-10-4-8;2*3-2(4,5)1(6)7/h1-4,7H,5-6,9H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYNENAEPSYSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CN=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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